molecular formula C17H11N3O3 B2635797 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 851095-46-0

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2635797
CAS No.: 851095-46-0
M. Wt: 305.293
InChI Key: SPMUZUSJYBJFOE-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a naphthalene moiety. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the furan and oxadiazole rings imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the naphthalene moiety. One common method involves the cyclization of a hydrazide derivative with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of furan-2-carboxylic acid hydrazide with naphthalene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is unique due to the combination of the furan, oxadiazole, and naphthalene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c21-15(13-8-7-11-4-1-2-5-12(11)10-13)18-17-20-19-16(23-17)14-6-3-9-22-14/h1-10H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMUZUSJYBJFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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